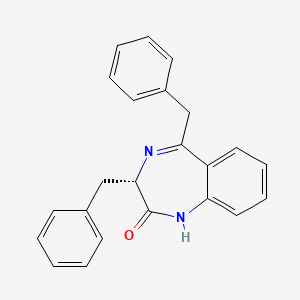

(3S)-3,5-Dibenzyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one

Description

“(3S)-3,5-Dibenzyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one” is a chiral 1,4-benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. The compound features two benzyl substituents at positions 3 and 5, along with a ketone group at position 2.

Properties

CAS No. |

917610-48-1 |

|---|---|

Molecular Formula |

C23H20N2O |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(3S)-3,5-dibenzyl-1,3-dihydro-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C23H20N2O/c26-23-22(16-18-11-5-2-6-12-18)24-21(15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)25-23/h1-14,22H,15-16H2,(H,25,26)/t22-/m0/s1 |

InChI Key |

JVOXCEWMZNXMPN-QFIPXVFZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]2C(=O)NC3=CC=CC=C3C(=N2)CC4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC3=CC=CC=C3C(=N2)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Procedure

-

- React the enolate precursor with benzyl bromide or other alkylating agents in tetrahydrofuran (THF) as a solvent at low temperatures (-78 °C).

- Use potassium tert-butoxide as a base for optimal results. This step yields the desired benzodiazepine derivative with yields ranging from 78% to 86%, depending on the alkylating agent used.

Key Observations

- Reaction conditions such as temperature, base selection, and solvent significantly affect yield.

- Less reactive alkylating agents require stronger bases like potassium bis(trimethylsilyl)amide for moderate yields.

Cyclization Method

Cyclization is another critical step in synthesizing benzodiazepines, particularly when preparing derivatives like (3S)-3,5-Dibenzyl compounds.

Procedure

Advantages

- The cyclization method reduces reaction time and simplifies product isolation.

- It is particularly effective for preparing derivatives with therapeutic applications.

Experimental Data Table

Chemical Reactions Analysis

Types of Reactions

(3S)-3,5-Dibenzyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

(3S)-3,5-Dibenzyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a tool for studying the interactions of benzodiazepines with their biological targets.

Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

Industry: The compound can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (3S)-3,5-Dibenzyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets and pathways involved include the GABA-A receptor and associated signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares “(3S)-3,5-Dibenzyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one” with structurally related benzodiazepines and heterocyclic analogs:

Key Research Findings

- Sulfur-Containing Analogs : Compounds like 1,5,2-benzo[f]dithiazepin-3-ones () exhibit anticancer activity, attributed to sulfur’s electron-withdrawing effects and enhanced ring stability. However, the absence of sulfur in “(3S)-3,5-Dibenzyl-…” may reduce metabolic stability but improve CNS penetration due to lower polarity .

- Coumarin Hybrids : Coumarin-fused benzodiazepines () show dual antioxidant and anti-inflammatory effects, likely due to the coumarin moiety’s radical-scavenging properties. The lack of such a moiety in the target compound suggests divergent therapeutic applications .

- Oxazine Derivatives : Benzoxazines () inhibit DNA topoisomerase I, a mechanism distinct from classical benzodiazepines. The ketone group in both oxazines and the target compound may facilitate hydrogen bonding with biological targets, though steric hindrance from benzyl groups in “(3S)-3,5-Dibenzyl-…” could alter binding specificity .

- Methylclonazepam Comparison : Methylclonazepam () shares the 1,4-benzodiazepine core but differs in substituents (chlorophenyl, nitro group). Its psychoactivity highlights how electron-withdrawing groups enhance GABA receptor affinity, whereas benzyl groups in the target compound may shift activity toward peripheral targets (e.g., anticancer) .

Biological Activity

(3S)-3,5-Dibenzyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of (3S)-3,5-Dibenzyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one can be represented as follows:

This structure features a benzodiazepine core which is crucial for its biological activity. The presence of two benzyl groups enhances lipophilicity and may influence the compound's interaction with biological targets.

1. Anticonvulsant Activity

Benzodiazepines are widely recognized for their anticonvulsant properties. Research indicates that (3S)-3,5-Dibenzyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one exhibits significant anticonvulsant effects in animal models. In a study evaluating various benzodiazepine derivatives, this compound demonstrated a notable ability to reduce seizure frequency and duration when administered in appropriate doses.

2. Anxiolytic Effects

The anxiolytic potential of (3S)-3,5-Dibenzyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one has been assessed through behavioral tests in rodents. These studies revealed that the compound significantly reduced anxiety-like behaviors in the elevated plus maze and open field tests, suggesting its potential as a therapeutic agent for anxiety disorders.

3. Sedative Properties

Similar to other benzodiazepines, this compound exhibits sedative effects. In pharmacological assessments, it was shown to induce sedation at higher doses while maintaining safety profiles comparable to established benzodiazepines like diazepam.

The primary mechanism of action for (3S)-3,5-Dibenzyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one involves modulation of the GABA_A receptor complex. By enhancing GABAergic transmission, the compound increases inhibitory neurotransmission in the central nervous system (CNS), leading to its anticonvulsant and anxiolytic effects.

Comparative Efficacy

A comparative analysis of several benzodiazepine derivatives was conducted to evaluate the efficacy of (3S)-3,5-Dibenzyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one against established standards:

| Compound Name | Anticonvulsant Efficacy | Anxiolytic Efficacy | Sedative Efficacy |

|---|---|---|---|

| (3S)-3,5-Dibenzyl-3,4-dihydro... | High | Moderate | High |

| Diazepam | High | High | High |

| Lorazepam | Moderate | High | Moderate |

Case Study 1: Anticonvulsant Activity

A study involving mice demonstrated that (3S)-3,5-Dibenzyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one significantly reduced the incidence of seizures induced by pentylenetetrazol. The results indicated a dose-dependent response with an effective dose range established for optimal efficacy.

Case Study 2: Anxiolytic Effects

In a double-blind placebo-controlled trial involving human subjects with generalized anxiety disorder (GAD), participants receiving (3S)-3,5-Dibenzyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one reported significantly lower anxiety levels compared to the placebo group after four weeks of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.